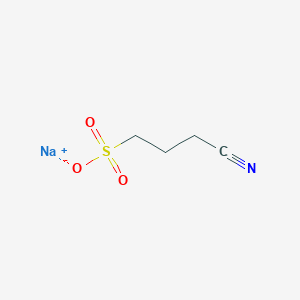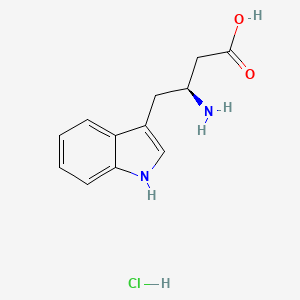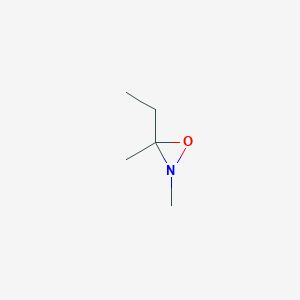
Sodium 3-Cyanopropane-1-sulfonate
Übersicht
Beschreibung
Sodium 3-Cyanopropane-1-sulfonate: is an organosulfur compound with the molecular formula C4H6NNaO3S . It is commonly used in various chemical and industrial applications due to its unique properties. The compound is characterized by the presence of a sulfonate group and a nitrile group, making it a versatile reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 3-Cyanopropane-1-sulfonate can be synthesized through the reaction of 3-chloropropane-1-sulfonic acid with sodium cyanide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reactants and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-Cyanopropane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The nitrile group can participate in addition reactions with electrophiles.
Reduction Reactions: The nitrile group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Addition Reactions: Electrophiles such as aldehydes and ketones are used.
Reduction Reactions: Hydrogen gas in the presence of a metal catalyst like palladium on carbon is commonly used.
Major Products Formed:
Substitution Reactions: Products include sulfonate esters and sulfonamides.
Addition Reactions: Products include nitrile adducts.
Reduction Reactions: Products include primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 3-Cyanopropane-1-sulfonate is used as a building block in organic synthesis, particularly in the synthesis of sulfonate esters and sulfonamides. It is also used in the preparation of various organosulfur compounds .
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce sulfonate groups into peptides and proteins, which can alter their properties and functions .
Medicine: Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceutical compounds .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an additive in various formulations. It is also used in the manufacture of dyes and pigments .
Wirkmechanismus
The mechanism of action of Sodium 3-Cyanopropane-1-sulfonate involves its ability to participate in nucleophilic substitution and addition reactions. The sulfonate group acts as a leaving group in substitution reactions, while the nitrile group can act as an electrophile in addition reactions. These properties enable the compound to modify other molecules and participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Sodium Methanesulfonate: Similar in structure but lacks the nitrile group.
Sodium Ethanesulfonate: Similar in structure but has an ethyl group instead of a propyl group.
Sodium Benzenesulfonate: Contains a benzene ring instead of a propyl group.
Uniqueness: Sodium 3-Cyanopropane-1-sulfonate is unique due to the presence of both a sulfonate group and a nitrile group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
sodium;3-cyanopropane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-2,4H2,(H,6,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFHSQIXUBWHQS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CS(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6NNaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Fluorophenyl)methyl]propanedinitrile](/img/structure/B3041685.png)





![Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate](/img/structure/B3041695.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate](/img/structure/B3041696.png)





